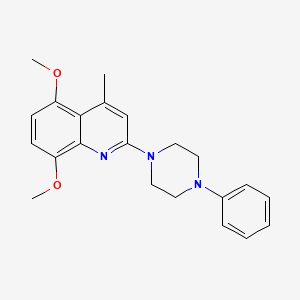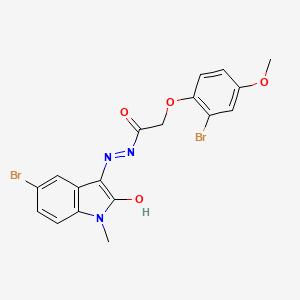![molecular formula C14H18FNO4S B5985815 N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B5985815.png)
N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine, also known as CP-465,022, is a compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in the regulation of synaptic transmission and plasticity. CP-465,022 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as chronic pain, anxiety, and depression.
作用機序
N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine is a selective antagonist of mGluR1, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. mGluR1 is involved in the regulation of synaptic transmission and plasticity, and has been implicated in various neurological and psychiatric disorders. This compound binds to the orthosteric site of mGluR1 and prevents the activation of the receptor by glutamate, which is the endogenous ligand for mGluR1. This results in a decrease in synaptic transmission and plasticity, which may underlie the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In animal studies, this compound has been shown to reduce pain-related behaviors in models of chronic pain. It has also been shown to reduce anxiety-like behaviors in models of anxiety, and to have antidepressant-like effects in models of depression. This compound has also been shown to reduce the reinforcing effects of cocaine in animal models of addiction.
実験室実験の利点と制限
One advantage of N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine is its selectivity for mGluR1, which allows for more precise targeting of this receptor compared to non-selective compounds. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experimental paradigms. Additionally, this compound has poor solubility in aqueous solutions, which may make it difficult to administer in some experimental settings.
将来の方向性
There are several future directions for research on N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine. One area of interest is the development of more potent and selective mGluR1 antagonists, which may have greater therapeutic potential. Another area of interest is the investigation of the role of mGluR1 in other neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease. Finally, the development of more effective methods for administering this compound may also be an area of future research.
合成法
The synthesis of N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine involves a multi-step process starting from commercially available starting materials. The first step involves the protection of glycine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected glycine is then reacted with cyclohexylamine and trifluoroacetic anhydride to form the corresponding N-cyclohexyl-N-[(tert-butoxycarbonyl)amino]acetic acid. The Boc group is then removed using hydrochloric acid, and the resulting amino acid is reacted with 4-fluorobenzenesulfonyl chloride to obtain this compound.
科学的研究の応用
N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine has been extensively studied in preclinical models of various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in the treatment of chronic pain, anxiety, and depression. This compound has also been investigated as a potential treatment for cocaine addiction, as mGluR1 has been implicated in the reinforcing effects of cocaine.
特性
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-11-6-8-13(9-7-11)21(19,20)16(10-14(17)18)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECSIWCWZDESQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-5-hydroxy-10-methyl-4-(4-nitrophenyl)-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5985745.png)
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(5-fluoro-2-methoxyphenyl)methanone](/img/structure/B5985753.png)
![3-(1,3-benzodioxol-5-yl)-2-imino-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5985762.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)ethanamine](/img/structure/B5985767.png)
![2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5985774.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B5985785.png)

![N-(1-{1-[2-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5985808.png)

![ethyl 3-(2-methoxyethyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5985825.png)
![4-[2-(4-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5985826.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5985832.png)
![4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5985847.png)
